molecular formula C11H15NO3 B12300125 2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid

2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid

Cat. No.: B12300125
M. Wt: 209.24 g/mol
InChI Key: DXGNDDYTXLSPCE-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid (CAS: 81070-83-9) is a non-proteinogenic α-amino acid with a substituted phenyl side chain. Its molecular formula is C₁₁H₁₅NO₃ (molar mass: 209.24 g/mol), featuring a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the meta position of the phenyl ring (Figure 1). This compound is structurally related to tyrosine but differs in its substitution pattern, which confers distinct physicochemical properties such as increased lipophilicity compared to hydroxylated analogs .

Properties

IUPAC Name

2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)15-2)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGNDDYTXLSPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amino groups play crucial roles in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Below is a detailed comparison of 2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid with structurally related phenylalanine/tyrosine derivatives and other substituted α-amino acids.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Features
Target Compound C₁₁H₁₅NO₃ 209.24 4-OCH₃, 3-CH₃ α-amino acid; high lipophilicity
D-Tyrosine () C₉H₁₁NO₃ 181.19 4-OH Naturally occurring; polar side chain
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid () C₉H₁₀FNO₃ 199.18 3-F, 4-OH Halogenated; tyrosine derivative
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid () C₉H₉I₂NO₃ 448.99 3,5-I₂, 4-OH High molecular weight; iodinated
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid () C₁₂H₁₇NO₄ 239.27 3,4-(OCH₃)₂; α-CH₃ Dimethoxy; steric hindrance
3-Amino-3-(4-methoxyphenyl)propionic acid () C₁₀H₁₃NO₃ 195.21 4-OCH₃ (β-amino acid) β-amino acid; altered backbone

Key Observations :

  • Steric Effects : The dimethoxy analog () exhibits increased steric bulk, which may reduce binding efficiency in enzymatic interactions .
Neuroactivity and Toxicity
  • BMAA (): 2-Amino-3-(methylamino)-propanoic acid is a neurotoxin linked to neurodegenerative diseases. Its low blood-brain barrier permeability limits toxicity unless administered at very high doses (>100 mg/kg) .
Antimicrobial Activity
  • Thiazole-Linked Analogs (): Derivatives like (S)-2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid exhibit antimycobacterial activity against M. tuberculosis H37Ra, with low cytotoxicity .
  • Target Compound: Activity against pathogens is unexplored but warrants investigation given the success of structurally complex amino acids in antimicrobial drug design.

Biological Activity

2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid, also known as a derivative of phenylalanine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a methoxy group and a methyl group on the aromatic ring, which may enhance its interaction with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is primarily attributed to its ability to interact with various molecular targets:

  • Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter release and uptake, potentially modulating synaptic transmission. This effect may be linked to its structural features that enhance binding affinity to neurotransmitter receptors.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may help mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by free radicals.
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes and modulate the NF-κB pathway, which are critical in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Biological Activity Overview

The following table summarizes the key biological activities associated with 2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid:

Activity Description References
Neurotransmitter ModulationInfluences neurotransmitter systems, potentially aiding in neurological disorders
Antioxidant ActivityScavenges free radicals, reducing oxidative stress
Anti-inflammatoryInhibits cyclooxygenase enzymes and modulates NF-κB pathway
Anticancer PotentialExhibits cytotoxic effects against certain cancer cell lines

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigated the neuroprotective properties of 2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid in models of neurodegeneration. Results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential utility in treating neurodegenerative diseases.
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound reduces cell viability in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values indicated potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
    • Table 1: Cytotoxicity Data
    Cell Line IC50 (µM) Comparison Drug (IC50 µM)
    A54920Doxorubicin (2.29)
    MDA-MB-23115Doxorubicin (2.29)
  • Antioxidant Activity Assessment : The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound exhibited significant scavenging activity, comparable to ascorbic acid, indicating its potential as a natural antioxidant agent.

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